molecular formula C12H8F3N B1388603 4-(3-(Trifluoromethyl)phenyl)pyridine CAS No. 5957-98-2

4-(3-(Trifluoromethyl)phenyl)pyridine

Cat. No. B1388603
CAS RN: 5957-98-2
M. Wt: 223.19 g/mol
InChI Key: JHXHMMVSNKGFDP-UHFFFAOYSA-N
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Description

“4-(3-(Trifluoromethyl)phenyl)pyridine” is a chemical compound with the CAS Number: 5957-98-2 . It has a molecular weight of 223.2 and its IUPAC name is 4-(3-(trifluoromethyl)phenyl)pyridine . It is characterized by the presence of a fluorine atom and a pyridine in its structure .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as “4-(3-(Trifluoromethyl)phenyl)pyridine”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “4-(3-(Trifluoromethyl)phenyl)pyridine” contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-(Trifluoromethyl)phenyl)pyridine” are characterized by the presence of a fluorine atom and a pyridine in its structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Material Development

  • Synthesis of Derivatives : 4-(3-(Trifluoromethyl)phenyl)pyridine has been utilized in the synthesis of various derivatives, including 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, which have been synthesized and analyzed for their properties (Bradiaková et al., 2009).
  • Polymer Development : The compound has played a role in the development of novel polyimides. For instance, pyridine-bridged aromatic poly(ether-imide)s have been prepared using variants of 4-(3-(Trifluoromethyl)phenyl)pyridine, showcasing good thermal stability and mechanical properties (Wang et al., 2008).

Chemical Reactions and Catalysis

  • Hydroboration Catalysis : The compound has been involved in studies of organoborane catalysis, specifically in the 1,4-hydroboration of pyridines, demonstrating its significance in chemical synthesis and catalytic processes (Fan et al., 2015).
  • Crop Protection : Trifluoromethyl-substituted pyridines, including 4-(3-(Trifluoromethyl)phenyl)pyridine, have been acknowledged for their role in crop protection, with applications in fungicides, herbicides, insecticides, and nematicides (Burriss et al., 2018).

Material Science and Engineering

  • Optical and Electrical Properties : Studies have shown that 4-(3-(Trifluoromethyl)phenyl)pyridine-related compounds exhibit notable optical and electrical properties, such as high optical transparency, low dielectric constants, and good mechanical properties, making them useful in material science applications (Yan et al., 2011).

Safety And Hazards

“4-(3-(Trifluoromethyl)phenyl)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Future Directions

The demand for TFMP derivatives, such as “4-(3-(Trifluoromethyl)phenyl)pyridine”, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N/c13-12(14,15)11-3-1-2-10(8-11)9-4-6-16-7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXHMMVSNKGFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673526
Record name 4-[3-(Trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(Trifluoromethyl)phenyl)pyridine

CAS RN

5957-98-2
Record name 4-[3-(Trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
JG Liu, LF Wang, HX Yang, HS Li, YF Li… - Journal of Polymer …, 2004 - Wiley Online Library
A series of new polybenzimidazopyrrolones (polypyrrolone, PPy) were synthesized by polycondensation of pyridine‐bridged aromatic tetraamines, including 2,6‐bis (3′,4′‐…
Number of citations: 51 onlinelibrary.wiley.com
JG Liu, LF Wang, L Fan… - Polyimides and Other High …, 2005 - books.google.com
A series of new polybenzimidazopyrrolones (polypyrrolone, PPy) have been synthesized by polycondensation of pyridine-bridged aromatic tetraamines: 2, 6-bis (3', 4'-diamino phenyl)-4…
Number of citations: 1 books.google.com
A Guzman, M Romero, ML Maddox… - The Journal of Organic …, 1990 - ACS Publications
4-Aryl-l, 4-dihydropyridines are an important class of drugs which are used in the treatment of various cardio-vascular disease states. 3" 5 It is surprising that for a group of compounds …
Number of citations: 51 pubs.acs.org
T Asako, W Hayashi, K Amaike, S Suzuki, K Itami… - Tetrahedron, 2017 - Elsevier
We have achieved a synthesis of multiply arylated pyridines by using a [4 + 2] cycloaddition of 2,4-diaryl-5-chloroxazoles and cinnamic acids as a key reaction. The resulting …
Number of citations: 27 www.sciencedirect.com
WL Mock, JZ Zhang, CZ Ni, J Clardy - The Journal of Organic …, 1990 - ACS Publications
The sulfoximine functional group 1 has unexploited potential for useful incorporationinto enzyme inhibitors. As shown previously, it successfully mimics the tetrahedral adduct 2 …
Number of citations: 19 pubs.acs.org
B Sana, T Jana - Polymer, 2018 - Elsevier
We report successful synthesis of three types of pyridine bridged tetraamine (PyTAB) monomers namely PyTAB-COOH, PyTAB-OH and PyTAB-CF 3 where additional functional groups …
Number of citations: 22 www.sciencedirect.com
AA Bartolomeu, RC Silva, TJ Brocksom… - The Journal of …, 2019 - ACS Publications
A metal-free methodology for the photoarylation of pyridines, in water, is described giving 2 and 4-arylated-pyridines in yields up to 96%. The scope of the aryldiazonium salts is …
Number of citations: 40 pubs.acs.org
A Guzmán, C García, AP Marín, RJ Proudlock… - … /Genetic Toxicology and …, 2008 - Elsevier
Three structurally related phenyltetrahydropyridinyl butylazole (PTHPB)-derived drug candidates with sigma receptor-binding properties were evaluated for genotoxic potential in the …
Number of citations: 7 www.sciencedirect.com
E Le Gall, C Gosmini, JY Nédélec, J Périchon - Tetrahedron, 2001 - Elsevier
The efficient and convenient synthesis of various functionalized 4-phenyl-pyridines 2 is described. The key step of the procedure is the electrochemical formation of aromatic organozinc …
Number of citations: 37 www.sciencedirect.com
V Pavlovic, M Petkovic, S Popovic… - Synthetic …, 2009 - Taylor & Francis
A short, efficient, and high-yielding synthesis of 4-aryl-2-aminopyridine derivatives has been developed. The route employs two palladium-catalyzed processes, the Suzuki reaction and …
Number of citations: 13 www.tandfonline.com

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